N-[2-(5-bromo-1H-indol-1-yl)ethyl]-2-(3,5-dimethyl-1,2-oxazol-4-yl)acetamide N-[2-(5-bromo-1H-indol-1-yl)ethyl]-2-(3,5-dimethyl-1,2-oxazol-4-yl)acetamide
Brand Name: Vulcanchem
CAS No.:
VCID: VC14781995
InChI: InChI=1S/C17H18BrN3O2/c1-11-15(12(2)23-20-11)10-17(22)19-6-8-21-7-5-13-9-14(18)3-4-16(13)21/h3-5,7,9H,6,8,10H2,1-2H3,(H,19,22)
SMILES:
Molecular Formula: C17H18BrN3O2
Molecular Weight: 376.2 g/mol

N-[2-(5-bromo-1H-indol-1-yl)ethyl]-2-(3,5-dimethyl-1,2-oxazol-4-yl)acetamide

CAS No.:

Cat. No.: VC14781995

Molecular Formula: C17H18BrN3O2

Molecular Weight: 376.2 g/mol

* For research use only. Not for human or veterinary use.

N-[2-(5-bromo-1H-indol-1-yl)ethyl]-2-(3,5-dimethyl-1,2-oxazol-4-yl)acetamide -

Specification

Molecular Formula C17H18BrN3O2
Molecular Weight 376.2 g/mol
IUPAC Name N-[2-(5-bromoindol-1-yl)ethyl]-2-(3,5-dimethyl-1,2-oxazol-4-yl)acetamide
Standard InChI InChI=1S/C17H18BrN3O2/c1-11-15(12(2)23-20-11)10-17(22)19-6-8-21-7-5-13-9-14(18)3-4-16(13)21/h3-5,7,9H,6,8,10H2,1-2H3,(H,19,22)
Standard InChI Key SJNUKCLMECIVBJ-UHFFFAOYSA-N
Canonical SMILES CC1=C(C(=NO1)C)CC(=O)NCCN2C=CC3=C2C=CC(=C3)Br

Introduction

N-[2-(5-bromo-1H-indol-1-yl)ethyl]-2-(3,5-dimethyl-1,2-oxazol-4-yl)acetamide is a complex organic compound that combines elements of indole and oxazole rings. This compound is of interest in various fields of chemistry and pharmacology due to its potential biological activities. The indole moiety is known for its presence in numerous biologically active compounds, while the oxazole ring is often associated with compounds exhibiting pharmacological properties.

Synthesis Methods

The synthesis of N-[2-(5-bromo-1H-indol-1-yl)ethyl]-2-(3,5-dimethyl-1,2-oxazol-4-yl)acetamide typically involves multiple steps, starting with the preparation of the indole and oxazole components. The indole part can be synthesized using methods like the Fischer indole synthesis, while the oxazole ring can be formed through condensation reactions involving appropriate precursors. The final step involves coupling these components with an amide linkage.

Synthesis Steps

  • Preparation of 5-Bromoindole: This can be achieved through electrophilic bromination of indole.

  • Formation of Ethyl Chain Linkage: The indole is then linked to an ethyl chain, often through alkylation reactions.

  • Synthesis of Oxazole Moiety: The oxazole ring is synthesized separately using appropriate precursors.

  • Coupling Reaction: The indole-ethyl and oxazole moieties are coupled via an amide bond.

Biological Activities

While specific biological activities of N-[2-(5-bromo-1H-indol-1-yl)ethyl]-2-(3,5-dimethyl-1,2-oxazol-4-yl)acetamide may not be extensively documented, compounds with similar structures often exhibit potential in areas such as:

  • Antimicrobial Activity: Oxazole derivatives are known for their antimicrobial properties.

  • Neuroprotective Effects: Indole derivatives have shown neuroprotective activities in some studies.

Biological Activity Table

ActivityPotential
AntimicrobialHigh
NeuroprotectiveModerate

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